2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile
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Overview
Description
2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile is an organic compound with a complex polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds.
Scientific Research Applications
2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,5,8a-Trimethyl-4,4a,8a,9-tetrahydronaphtho[2,3-b]furan: This compound has a similar polycyclic structure but differs in its functional groups and chemical properties.
®-3,5,8a-Trimethyl-7,8,8a,9-tetrahydronaphtho[2,3-b]furan-4(6H)-one: Another related compound with a similar core structure but distinct functional groups.
Uniqueness
2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions and applications. Its distinct structure allows for unique interactions with biological targets and materials, making it a valuable compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C13H11NO2 |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
2,3,8,9-tetrahydrobenzo[g][1,4]benzodioxine-6-carbonitrile |
InChI |
InChI=1S/C13H11NO2/c14-8-10-3-1-2-9-6-12-13(7-11(9)10)16-5-4-15-12/h3,6-7H,1-2,4-5H2 |
InChI Key |
WWOLWNCVQQHTHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2C(=C1)C#N)OCCO3 |
Origin of Product |
United States |
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